molecular formula C15H10F2N4OS B2577816 N-(2,6-difluorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1234874-17-9

N-(2,6-difluorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2577816
CAS RN: 1234874-17-9
M. Wt: 332.33
InChI Key: JUZICBRBBLUVBD-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as DFB or DFB-T, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB-T belongs to the class of thiazole-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors

Pyrazole derivatives, including N-(2,6-difluorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, have been synthesized and evaluated for their potential to inhibit photosynthetic electron transport. This research found that certain pyrazole compounds exhibit inhibitory properties comparable to commercial herbicides targeting the same mechanism, such as diuron, lenacil, and hexazinone. The study provides insights into the structure-activity relationship of these compounds, highlighting the importance of electrostatic properties in their inhibitory potential (Vicentini et al., 2005).

Antibacterial Activity of Pyrazole Derivatives

Another study focused on the design, synthesis, and antibacterial activity of novel analogs related to this compound. Among these, certain compounds displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The research also included QSAR studies, providing a deeper understanding of the structural features contributing to the antibacterial efficacy of these compounds (Palkar et al., 2017).

Hybrid and Bioactive Cocrystals with Hydroxybenzoic Acids

Research on cocrystals of pyrazinamide, a compound structurally similar to this compound, with hydroxybenzoic acids has shown potential applications beyond antimicrobial activity. These studies indicate the possibility of formulating new anti-TB drugs and applications in photovoltaic systems for energy conversion. The analysis of noncovalent interactions using SAPT provided insights into the molecular interactions within these cocrystals, suggesting their inhibitory activity against mycobacterium tuberculosis and potential in drug formulation (Al-Otaibi et al., 2020).

GyrB Inhibitors for Tuberculosis Treatment

A study on thiazole-aminopiperidine hybrid analogues, including derivatives of this compound, identified compounds with promising activity against Mycobacterium tuberculosis. These compounds were evaluated for their inhibitory effect on GyrB ATPase and DNA gyrase, showing potential as new treatments for tuberculosis. This research highlights the significance of molecular hybridization in discovering novel therapeutic agents (Jeankumar et al., 2013).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4OS/c16-10-2-1-3-11(17)9(10)6-20-14(22)13-8-23-15(21-13)12-7-18-4-5-19-12/h1-5,7-8H,6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZICBRBBLUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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